molecular formula C7H11ClN2 B1423291 N,4-dimethylpyridin-2-amine hydrochloride CAS No. 1354960-21-6

N,4-dimethylpyridin-2-amine hydrochloride

Cat. No. B1423291
CAS RN: 1354960-21-6
M. Wt: 158.63 g/mol
InChI Key: XPWSDNFBTLZYDO-UHFFFAOYSA-N
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Description

N,4-dimethylpyridin-2-amine hydrochloride is a chemical compound with the CAS Number: 1354960-21-6 . It has a molecular weight of 158.63 and is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is N,4-dimethyl-2-pyridinamine hydrochloride . The Inchi Code is 1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Scientific Research Applications

Accelerating Effect in Polymer Curing

N,4-dimethylpyridin-2-amine hydrochloride acts as an accelerator in the curing of acrylic resins, which is significant in the production of dental resins and acrylic bone cements. The kinetic studies of the benzoyl peroxide/amine system have shown that temperature and the type of amine significantly affect the curing parameters, which is crucial for biomedical applications to avoid thermal trauma during implantation (Vázquez, Levenfeld, & Román, 1998).

Water Treatment and Analysis

In the context of water treatment, this compound and related compounds have been studied for their roles in the formation and destruction of N-nitrosodimethylamine (NDMA), a potent carcinogen. The kinetics of reactions with various disinfectants and the potential mechanisms of NDMA formation and degradation have been extensively reviewed, providing insights into the management of water quality and safety (Sharma, 2012).

Mechanism of Action

Target of Action

N,4-dimethylpyridin-2-amine hydrochloride, also known as DMAP, is a derivative of pyridine . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It has been extensively used in organic syntheses, especially in coupling reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Biochemical Pathways

This compound affects various biochemical pathways. It is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Pharmacokinetics

Its non-volatile, crystalline nature suggests that it may have specific ADME properties that impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of various organic compounds through catalysis. For example, it facilitates the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its stability for temperature-dependent reactions has been studied . .

properties

IUPAC Name

N,4-dimethylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWSDNFBTLZYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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